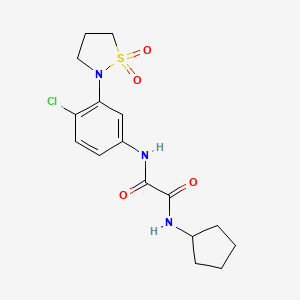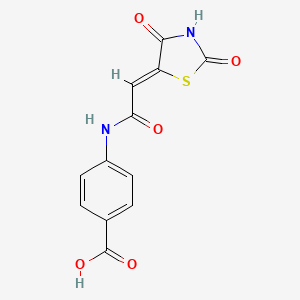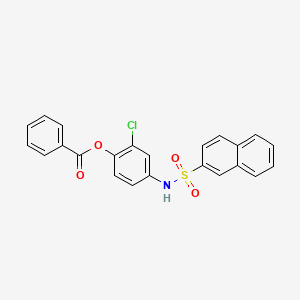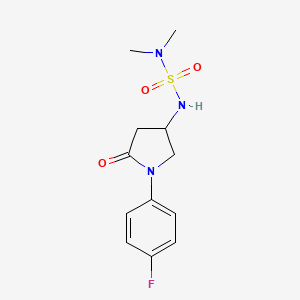![molecular formula C12H22N2O2 B2613761 tert-Butyl 6-azaspiro[2.5]octan-1-ylcarbamate CAS No. 147632-34-6](/img/structure/B2613761.png)
tert-Butyl 6-azaspiro[2.5]octan-1-ylcarbamate
Übersicht
Beschreibung
“tert-Butyl 6-azaspiro[2.5]octan-1-ylcarbamate” is a chemical compound with the CAS Number: 1330763-97-7 . It has a molecular weight of 240.35 and its molecular formula is C12H22N2O2.
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-10-8-13(10)4-6-14-7-5-13/h10,14H,4-9H2,1-3H3,(H,15,16) . This indicates the presence of a spirocyclic structure in the molecule.Physical And Chemical Properties Analysis
This compound is an oil at room temperature . The compound’s empirical formula is C11H19NO3 .Wissenschaftliche Forschungsanwendungen
Chemical Properties and Environmental Impact
Ethers as Gasoline Additives : Research has focused on ethers such as MTBE (methyl tert-butyl ether) and ETBE (ethyl tert-butyl ether) for their use as gasoline additives to improve octane rating and reduce exhaust pollution. Studies have detailed the thermophysical properties of these ethers and their mixtures with non-polar solvents, highlighting their significance in environmental science and technology (Marsh et al., 1999).
Environmental Occurrence and Fate of Ethers : Concerns about the environmental persistence and impact of ethers have led to extensive studies. For instance, MTBE has been scrutinized for its high solubility in water, leading to potential groundwater contamination. Reviews and research articles have discussed the environmental behavior, biodegradation, and fate of these compounds in soil and groundwater (Schmidt et al., 2004).
Potential Applications and Concerns
Biodegradation and Remediation : Studies on the microbial degradation of ethers such as MTBE and ETBE highlight the potential for bioremediation strategies in contaminated environments. These studies discuss the metabolic pathways involved in the degradation processes and identify microorganisms capable of degrading these substances under aerobic conditions (Thornton et al., 2020).
Health and Environmental Safety : The toxicity and health risks associated with exposure to ethers used as fuel additives have been subjects of extensive research. Reviews focusing on compounds like ETBE and MTBE evaluate their carcinogenic potential, environmental fate, and implications for human health, suggesting the need for ongoing assessment and regulation to mitigate risks (Bogen & Heilman, 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-(6-azaspiro[2.5]octan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-8-12(9)4-6-13-7-5-12/h9,13H,4-8H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFIWIQKOQJBCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC12CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 6-azaspiro[2.5]octan-1-ylcarbamate | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-(ethylsulfonyl)benzamide](/img/structure/B2613683.png)
![N-Methyl-N-[1-(2-pyridin-2-ylethyl)piperidin-4-yl]but-2-ynamide](/img/structure/B2613684.png)



![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2613689.png)

![(Z)-methyl 2-(6-methoxy-2-((2-(naphthalen-1-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2613693.png)

![(Z)-3-allyl-5-((7-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2613695.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2613697.png)
![4-Chloro-2-[(4-chlorophenyl)methyl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2613699.png)

